molecular formula C18H17N3O4 B11329188 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

Cat. No.: B11329188
M. Wt: 339.3 g/mol
InChI Key: XNEOJBNLNZOWIK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, with a quinoxaline moiety attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with quinoxaline-6-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide involves the inhibition of kinase enzymes. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the quinoxaline moiety, which imparts specific biological activities, particularly kinase inhibition. This makes it distinct from other similar compounds that may not exhibit the same level of biological activity.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide

InChI

InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)

InChI Key

XNEOJBNLNZOWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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